Superior Antibacterial Potency of 5-Methyl Derivatives vs. Fluconazole
Derivatives of 5-methyl-1,2,4-triazole-3-thione exhibit significantly higher antibacterial activity than the commercial antifungal fluconazole. Specifically, compound 4b demonstrated a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Escherichia coli and Staphylococcus aureus, outperforming fluconazole [1]. This is a direct sign of the scaffold's potential for generating potent antimicrobial agents.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 16 μg/mL (Compound 4b, a derivative of the target scaffold) |
| Comparator Or Baseline | Fluconazole (commercial fungicide) |
| Quantified Difference | Compound 4b exhibited 'much higher activities' than fluconazole against E. coli and S. aureus. |
| Conditions | In vitro antibacterial assay against Escherichia coli and Staphylococcus aureus. |
Why This Matters
Demonstrates the scaffold's ability to yield compounds with superior antibacterial potency compared to a clinically used drug, validating its selection for antimicrobial research.
- [1] Ji Dan, Lu Junrui, Xin Chunwei, et al. Synthesis and Biological Activities of Novel 5-Methyl-1,2,4-triazoles-3-thione. Chinese Journal of Organic Chemistry, 2013, 33(5): 1062-1068. View Source
